![molecular formula C8H9BrO B2367329 2-Bromo-3,5-dimethylphenol CAS No. 125237-08-3](/img/structure/B2367329.png)
2-Bromo-3,5-dimethylphenol
Overview
Description
2-Bromo-3,5-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It has a molecular weight of 201.06 . It is stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-3,5-dimethylphenol is 1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 . This indicates the presence of bromine, oxygen, and methyl groups in the phenol ring.Scientific Research Applications
Crystal Structure Analysis :
- The compound 3,5-dimethylphenol, closely related to 2-Bromo-3,5-dimethylphenol, has been used in obtaining crystal structures of certain chemical compounds. For example, it was involved in the crystal structure determination of a compound obtained from 3-bromo-4,6,7-trimethoxy-2-naphthoic acid (Peters, Peters, Schnering, Bringmann, Schwarz, & Egner, 1994).
Electrophilic Substitution and Rearrangement Studies :
- Research has been conducted on the products of bromination of dimethylphenols, which is closely related to 2-Bromo-3,5-dimethylphenol. These studies provide insights into the pathways and mechanisms of electrophilic substitution and rearrangement (Brittain, da la Mare, Isaacs, & Mcintyre, 1979).
Polymer Synthesis :
- The compound has been used in the synthesis of specific polymers. For instance, α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized using a phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane (Percec & Wang, 1990).
Halogenation Reactions :
- Studies have been performed on the halogenation reactions of dimethylphenols, including bromination and fluorination. These studies provide valuable information on the reactivity and transformation pathways of compounds like 2-Bromo-3,5-dimethylphenol (Koudstaal & Olieman, 2010).
Investigating Molecular Interactions :
- Research has been conducted on the interaction of phenolic compounds with micelles, which includes studies on compounds like 4-bromo-2,6-dimethylphenol. Such studies are crucial for understanding the physicochemical behavior of these compounds in different environments (Senz & Gsponer, 1994).
Toxicity and Environmental Impact Studies :
- The impact of phenolic compounds, including dimethylphenols, on bacterial dehydrogenase activity has been studied. This research is important for understanding the environmental and ecological effects of such compounds (Nweke & Okpokwasili, 2010).
Safety And Hazards
2-Bromo-3,5-dimethylphenol is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
2-bromo-3,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGMCSGCDWVXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dimethylphenol | |
CAS RN |
125237-08-3 | |
Record name | 2-bromo-3,5-dimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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